molecular formula C18H17NO3S B2641402 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(3-methoxyphenyl)acetamide CAS No. 2380056-58-4

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(3-methoxyphenyl)acetamide

Cat. No.: B2641402
CAS No.: 2380056-58-4
M. Wt: 327.4
InChI Key: XUERUJYEGJCNQR-UHFFFAOYSA-N
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Description

Product Overview N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-2-(3-methoxyphenyl)acetamide (CAS# 2380056-58-4) is a synthetic heteroaromatic compound with a molecular formula of C 18 H 17 NO 3 S and a molecular weight of 327.40 g/mol . This acetamide derivative features a fused furan-thiophene core structure, making it a valuable intermediate in medicinal chemistry and drug discovery research. Research Applications and Value This compound belongs to a class of furan and thiophene amide derivatives that are of significant interest in pharmacological research. Structural analogs have been investigated for their antiproliferative properties in bioactivity screenings . The furan and thiophene rings are privileged structures in medicinal chemistry, often associated with bioactivity, which makes this compound a promising scaffold for the development of novel therapeutic agents. Research into similar compounds indicates potential for antibacterial activity , particularly against resistant strains like Staphylococcus aureus . Its structure serves as a key building block for exploring structure-activity relationships (SAR), enabling researchers to optimize physicochemical properties and target binding affinity through molecular modeling studies . Intended Use and Handling This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-16-4-2-3-13(7-16)8-18(20)19-10-17-9-15(12-23-17)14-5-6-22-11-14/h2-7,9,11-12H,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUERUJYEGJCNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where furan and thiophene derivatives are combined under specific conditions. The reaction often involves the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures can exhibit significant anticancer properties by targeting cellular signaling pathways involved in proliferation and survival. For instance, derivatives containing thiophene rings have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds that incorporate furan and thiophene moieties often display antimicrobial activity against a range of pathogens. Studies suggest that the structural characteristics of these compounds may enhance their ability to disrupt bacterial cell membranes or inhibit critical enzymes, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(3-methoxyphenyl)acetamide may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar purine derivatives have demonstrated the ability to inhibit adenosine deaminase, which could have implications for treating diseases associated with purine metabolism .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds in organic synthesis. Optimization of these reactions is crucial for achieving high yields and purity in industrial applications.

Case Study 1: Anticancer Effects

A study explored the anticancer effects of thiophene derivatives similar to this compound on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in breast cancer cells, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of furan-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed that the presence of the thiophene ring significantly enhanced the antimicrobial efficacy, supporting further research into these compounds as potential antibiotics .

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Thiophene- and Furan-Containing Acetamides
  • Compound 5c (N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide): Substitutions: A thiophene-2-yl group linked via a propenone bridge to a phenoxy-acetamide core. Key Difference: The absence of a furan ring and the presence of a conjugated ketone group distinguish it from the target compound .
  • Compound I (N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide): Substitutions: Two thiophene rings (one with a cyano group) linked via an acetamide. Key Difference: Lacks methoxy and furan substituents but includes a polar cyano group, which may enhance electronic interactions .
Triazole-Linked Acetamides
  • Compound 13 (2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide): Substitutions: A triazole core with furan-2-yl and ethyl groups, coupled to a methylphenyl-acetamide.
  • Compound 18 (N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide):
    • Substitutions: Difluorophenyl and triazole-furan motifs.
    • Key Difference: Fluorine atoms increase electronegativity and lipophilicity compared to the methoxy group in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₈N₂O₃S Not Reported Thiophene-4-furan-3-yl, 3-methoxyphenyl
Compound 5c C₂₀H₁₆N₂O₄S 208–210 Thiophene-2-yl, propenone, 4-methoxyphenyl
Compound 13 C₁₈H₂₀N₄O₂S₂ Not Reported Triazole, furan-2-yl, 3-methylphenyl
Compound 51 C₂₄H₂₀F₂N₄O₂S 156–158 Triazole, difluorophenyl, ethyl

Observations :

  • Methoxy-substituted compounds (e.g., 5c) exhibit higher melting points (~200°C), likely due to enhanced crystallinity from polar groups .
  • Fluorinated analogs (e.g., Compound 51) may display improved bioavailability due to increased lipophilicity .

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(3-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a combination of furan, thiophene, and acetamide moieties, which contribute to its biological activity. The molecular formula is C15H15NOSC_{15}H_{15}NOS, with a molecular weight of approximately 273.35 g/mol. Its structure can be represented as follows:

\text{N 4 furan 3 yl thiophen 2 yl methyl}-2-(3-methoxyphenyl)acetamide}

This unique arrangement allows for interactions with various biological targets, enhancing its pharmacological potential.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. This method measures the ability of a compound to donate electrons to neutralize free radicals.

Findings:

  • The compound exhibited significant radical scavenging activity, comparable to known antioxidants like ascorbic acid.
  • In comparative studies, it was found that derivatives with similar structures often showed enhanced antioxidant properties, indicating that modifications to the furan and thiophene rings can influence efficacy.

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Study:
In a study published in Pharmaceuticals, the compound demonstrated:

  • Cytotoxicity: Higher cytotoxic effects on U-87 cells compared to MDA-MB-231 cells.
  • Mechanism of Action: The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced cell viability.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Its effectiveness against various bacterial strains was assessed through minimum inhibitory concentration (MIC) tests.

Results:

  • The compound displayed moderate antibacterial activity against Gram-positive bacteria.
  • It showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Enterococcus faecalis.

Summary of Research Findings

Activity TypeAssay MethodResultsReference
AntioxidantDPPH Radical ScavengingComparable to ascorbic acid
AnticancerMTT AssayHigher cytotoxicity on U-87 than MDA-MB-231
AntimicrobialMIC TestingModerate activity against S. aureus

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